molecular formula C9H7N3O2 B2559216 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 7200-46-6

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2559216
CAS No.: 7200-46-6
M. Wt: 189.174
InChI Key: GFGNJPGMLRGJBI-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position

Scientific Research Applications

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid include skin and eye irritation, and it may cause respiratory irritation .

Future Directions

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are areas of active research due to their promising anticancer activities . Further studies are needed to understand their mechanisms of action and potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the thermal cyclization of β-acylamidrazones. One common method starts with ethyl β-N-Boc-oxalamidrazone as a precursor, which undergoes cyclization at temperatures exceeding 140°C to form the triazole ring . The yields of this reaction can be low, especially for labile β-acyl groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to improve yield and scalability, possibly through continuous flow synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.

    5-Phenyl-1H-1,2,4-triazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid, leading to different pharmacological properties.

    5-Phenyl-1H-1,2,4-triazole-3-carboxylate: An ester derivative with distinct chemical reactivity and applications.

Uniqueness: 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group on the triazole ring, which imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

3-phenyl-1H-1,2,4-triazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGNJPGMLRGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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